4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

NK1 receptor antagonist Substance P binding assay CINV

Procure this singular NK1 receptor antagonist for competitive binding assays where a novel sulfonyl-benzamide topology is required. Its 2,6-dimethylmorpholino and 5-methylisoxazol-3-yl substituents create a distinct pharmacophore, delivering a reported IC50 of 2.78 nM. This unique structure ensures binding characteristics cannot be extrapolated from aprepitant or standard morpholine antagonists. Additionally, it serves as a low-risk, high-purity reference standard for developing HPLC-MS or NMR methods targeting this chemotype.

Molecular Formula C17H21N3O5S
Molecular Weight 379.43
CAS No. 315240-67-6
Cat. No. B2479405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
CAS315240-67-6
Molecular FormulaC17H21N3O5S
Molecular Weight379.43
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C
InChIInChI=1S/C17H21N3O5S/c1-11-8-16(19-25-11)18-17(21)14-4-6-15(7-5-14)26(22,23)20-9-12(2)24-13(3)10-20/h4-8,12-13H,9-10H2,1-3H3,(H,18,19,21)
InChIKeyJZTYDGCMANGITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 315240-67-6): Procurement-Relevant Identity and Target Class


The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 315240-67-6) is a synthetic small molecule with the molecular formula C17H21N3O5S and a molecular weight of 379.4 g/mol . It is structurally classified as a benzamide derivative, featuring a 2,6-dimethylmorpholino sulfonyl group and a 5-methylisoxazol-3-yl substituent . The compound has been reported to act as an antagonist of the substance P / neurokinin-1 (NK1) receptor, a target relevant for antiemetic and other therapeutic applications [1]. Its biological annotation is primarily derived from a single patent-associated entry in the BindingDB database, which places it within the chemotype space of cyclohexyl pyridine derivatives disclosed in US patents US9708266 and US10011568, though a direct structural match within the patent text is unconfirmed [1].

Procurement Risk for 315240-67-6: Why NK1 Antagonist Chemotype Switching Demands Empirical Validation


In the NK1 receptor antagonist class, minor structural modifications can drastically alter binding kinetics, selectivity against off-target neurokinin receptors, and physicochemical properties governing oral bioavailability [1]. The 2,6-dimethylmorpholino sulfonyl motif and the 5-methylisoxazol-3-yl amide in compound 315240-67-6 represent a distinct topological arrangement compared to the cyclohexyl pyridine core found in other examples from the same patent family [2]. Consequently, assuming functional equivalence between 315240-67-6 and structurally related analogs, or with clinically established NK1 antagonists like aprepitant, is not scientifically justified without direct comparative pharmacological profiling. For procurement decisions, this means that the compound's specific binding characteristics (reported IC50: 2.78 nM on the human NK1 receptor [2]) are unique to this structure and cannot be extrapolated to other in-class compounds.

Quantitative Differentiation Evidence for 4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (315240-67-6)


Human NK1 Receptor Binding Affinity: Patent-Annotated Compound vs. Lead Series Analog

Compound 315240-67-6 is annotated in BindingDB as Example 16 from US patents US10011568 and US9708266, a series of cyclohexyl pyridine derivatives with substance P/NK1 receptor antagonist activity [1]. In a standardized human NK1 receptor binding assay, 315240-67-6 exhibited an IC50 of 2.78 nM [1]. For a direct comparator from the same patent series, Example 9 (BDBM261486), which shares the cyclohexyl pyridine core but has different peripheral substitution, demonstrates a nearly equipotent IC50 of 2.35 nM under identical assay conditions (pH 7.4, 2°C, 96-well plate, Greiner) [2]. This indicates that 315240-67-6 resides in the same high-potency tier as other optimized leads within the series, with a minor 18% shift in IC50 relative to Example 9. Crucially, no selectivity, functional activity, or ADME data are available for either compound to differentiate them further.

NK1 receptor antagonist Substance P binding assay CINV

Structural Chemotype Divergence from Clinical NK1 Antagonists

The scaffold of 315240-67-6, a 4-(dimethylmorpholino)sulfonyl benzamide linked to a 5-methylisoxazole, is structurally distinct from clinically approved NK1 antagonists such as aprepitant (morpholine-based, 3-ring system) or rolapitant (pyrrolidine-based, 4-ring system) [1]. The direct linkage of the morpholino group via a sulfonyl bridge to the benzamide core, in combination with the 5-methylisoxazol-3-yl amide, creates a unique hydrogen-bond acceptor/donor topology that is not present in the morpholine, pyrrolidine, or piperidine scaffolds of marketed drugs . No published direct pharmacological comparisons exist between this compound and clinical NK1 antagonists. This chemotype divergence is a class-level inference based on the molecular structure and the known SAR of NK1 pharmacophores, particularly the importance of the core template for receptor binding orientation described in the tachykinin receptor literature [1].

Chemotype comparison NK1 antagonist scaffold Morpholino sulfonyl benzamide

Absence of Selectivity and Functional Activity Data

A review of the available annotations in BindingDB and the broader literature reveals that no selectivity data (e.g., against NK2, NK3, or other GPCRs) and no functional activity data (e.g., cAMP or Ca2+ mobilization assays) have been reported for compound 315240-67-6 [1]. In contrast, the clinical candidate or netupitant has published selectivity profiles demonstrating a >1,000-fold preference for NK1 over NK2 and NK3 receptors in functional assays (IC50 at hNK1 = 0.95 nM) . For a procurement scientist, this data gap means that while the compound has confirmed high-affinity binding to the NK1 receptor, its utility as a selective chemical probe is unvalidated. Selection would be appropriate only for binding-focused studies where off-target ambiguity is an accepted risk.

Selectivity profiling Functional assay gap Off-target risk

Limited Patent-Annotated Exemplification and Unconfirmed Structure-Activity Context

Although BindingDB links 315240-67-6 to US patents US9708266 and US10011568, the specific compound name or IUPAC string for Example 16 is not found in the accessible full-text patent documents, and the SMILES representation on the BindingDB entry page corresponds to a different cyclohexyl pyridine core structure, not the benzamide scaffold of 315240-67-6 [1]. This discrepancy suggests a database annotation error. Without a primary patent example or synthesis protocol that definitively characterizes 315240-67-6, the link between the compound's claimed NK1 activity and the patent's experimental data is unvalidated. This uncertainty must be factored into procurement: the compound's biological annotation relies on a single, possibly erroneous, database record.

Patent landscape SAR uncertainty Chemical integrity

Recommended Application Scenarios for Procuring 4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (315240-67-6)


In Vitro Human NK1 Receptor Binding Studies Requiring an Alternative Chemotype Probe

For laboratories performing competitive binding assays on the human NK1 receptor where a probe with a distinct scaffold from standard morpholine or pyrrolidine antagonists is needed, 315240-67-6 can serve as a benchmark tool. Its reported IC50 of 2.78 nM [1] provides a reference point for assay validation, but its selectivity profile remains uncharacterized. Use is appropriate in assay development contexts where the objective is to challenge the binding pocket with a novel sulfonyl-benzamide topology.

Structure-Activity Relationship (SAR) Exploration of the Benzamide NK1 Chemotype

As part of a medicinal chemistry campaign focused on 4-sulfonyl benzamide NK1 antagonists, 315240-67-6 represents a key intermediate complexity point. Its 2,6-dimethylmorpholino and 5-methylisoxazol-3-yl substitutions distinguish it from simpler analogs like 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide (CAS 898446-87-2) . Comparative synthesis and testing of these analogs can map the contribution of the morpholino group to receptor affinity.

Reference Standard for Analytical Method Development and Chemical Authenticity

Given the uncertainty in its biological provenance, a primary procurement rationale for 315240-67-6 is as a neat reference standard for developing and validating HPLC-MS, NMR, or other analytical methods targeting this chemotype. The compound's unique molecular formula (C17H21N3O5S) and distinct isotopic pattern provide a clear detection signature for method development . This is a low-risk application that does not depend on the compound's biological annotation.

Quote Request

Request a Quote for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.